Diprop-2-en-1-yl 4-acetylheptanedioate

Description

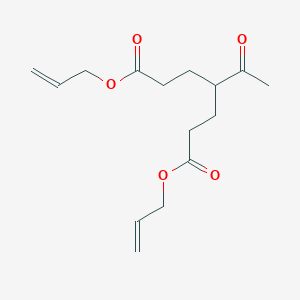

Diprop-2-en-1-yl 4-acetylheptanedioate is an ester derivative characterized by a linear heptanedioate backbone substituted with an acetyl group at the 4-position and two propen-2-yl (allyl) ester groups. The compound’s molecular formula can be inferred as C₁₄H₂₀O₅, with a molecular weight of approximately 268.31 g/mol (calculated based on structural analogs).

Properties

CAS No. |

6302-52-9 |

|---|---|

Molecular Formula |

C15H22O5 |

Molecular Weight |

282.33 g/mol |

IUPAC Name |

bis(prop-2-enyl) 4-acetylheptanedioate |

InChI |

InChI=1S/C15H22O5/c1-4-10-19-14(17)8-6-13(12(3)16)7-9-15(18)20-11-5-2/h4-5,13H,1-2,6-11H2,3H3 |

InChI Key |

GTQXENXHBBNKCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCC(=O)OCC=C)CCC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl 4-acetylheptanedioate typically involves the esterification of 4-acetylheptanedioic acid with diprop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl 4-acetylheptanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.

Scientific Research Applications

Diprop-2-en-1-yl 4-acetylheptanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diprop-2-en-1-yl 4-acetylheptanedioate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ester and ketone groups in the compound can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and commercial differences between Diprop-2-en-1-yl 4-acetylheptanedioate and related esters:

Key Comparative Insights

- Backbone and Functional Groups: The acetyl group in this compound increases polarity compared to non-acetylated analogs like Diprop-2-en-1-yl cyclohexane-1,4-dicarboxylate, which features a rigid cyclohexane ring .

Physicochemical Properties :

- The linear heptanedioate chain in this compound likely results in lower melting/boiling points compared to cyclic analogs (e.g., cyclohexane derivatives) due to reduced structural rigidity .

- The presence of dihydroxy groups in Diisobutyl 2,3-dihydroxysuccinate significantly increases hydrophilicity, making it distinct from the acetyl- or allyl-substituted compounds .

Commercial Availability :

- Both 1,7-Dimethyl 4-acetylheptanedioate and Diisobutyl 2,3-dihydroxysuccinate are listed as discontinued, limiting their accessibility for industrial or research applications .

- Diprop-2-en-1-yl cyclohexane-1,4-dicarboxylate remains available, suggesting stable demand in niche applications (e.g., specialty polymers) .

Research and Analytical Considerations

- Structural Characterization: Crystallographic analysis of such esters often employs software suites like SHELXL for refinement and WinGX/ORTEP for visualization, as noted in studies of analogous compounds . The allyl group’s electron-rich double bond may complicate spectral interpretation (e.g., NMR or IR), necessitating advanced analytical techniques.

- Synthetic Challenges: The acetyl group in this compound may require protection/deprotection strategies during synthesis to prevent side reactions, a hurdle less common in non-acetylated esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.